molecular formula C8H9ClN2O2 B12278226 2-Amino-3-(3-chloropyridin-2-yl)propanoic acid

2-Amino-3-(3-chloropyridin-2-yl)propanoic acid

Cat. No.: B12278226
M. Wt: 200.62 g/mol
InChI Key: UELOUCAXPFVTGZ-UHFFFAOYSA-N
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Description

2-Amino-3-(3-chloropyridin-2-yl)propanoic acid is an organic compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol . This compound is characterized by the presence of an amino group, a chloropyridine moiety, and a propanoic acid backbone. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-chloropyridin-2-yl)propanoic acid typically involves the reaction of 3-chloropyridine-2-carboxylic acid with an appropriate amino acid derivative under controlled conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters such as temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-chloropyridin-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

2-Amino-3-(3-chloropyridin-2-yl)propanoic acid is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-chloropyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(3-chloropyridin-2-yl)propanoic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

2-amino-3-(3-chloropyridin-2-yl)propanoic acid

InChI

InChI=1S/C8H9ClN2O2/c9-5-2-1-3-11-7(5)4-6(10)8(12)13/h1-3,6H,4,10H2,(H,12,13)

InChI Key

UELOUCAXPFVTGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CC(C(=O)O)N)Cl

Origin of Product

United States

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